molecular formula C21H25N3O4S2 B2757674 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 686772-46-3

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2757674
CAS No.: 686772-46-3
M. Wt: 447.57
InChI Key: VHZQGSWRZPLMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O4S2 and its molecular weight is 447.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Novel Compounds : Research has been conducted on synthesizing novel heterocyclic compounds derived from similar structures, focusing on their potential as anti-inflammatory, analgesic, and anticancer agents. For instance, compounds have been designed to act as COX-1/COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study synthesized derivatives exhibiting potent anticancer activity against several human cancer cell lines (Hafez & El-Gazzar, 2017).

  • Antimicrobial Activities : Thiazole and thiazolopyrimidine derivatives were synthesized and evaluated for antimicrobial activities, showing effectiveness against bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008). Another study focused on pyrimidinone and oxazinone derivatives fused with thiophene rings as antimicrobial agents, displaying good antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

  • Dual Inhibitory Activities : Compounds were synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), aiming at antitumor applications. The structure-activity relationship indicated significant dual inhibitory activities, highlighting the potential for therapeutic applications in cancer treatment (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Mechanism of Action

Target of Action

The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process critical to cell differentiation and proliferation.

Mode of Action

The compound acts as an inhibitor of the EZH2 enzyme . By binding to the enzyme, it prevents EZH2 from methylating histones, thereby altering gene expression patterns within the cell.

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . This can lead to changes in gene expression, affecting various cellular processes such as cell differentiation and proliferation. The compound’s action on these pathways can lead to the induction of apoptosis in certain cancer cells .

Result of Action

The compound’s action results in significant changes in cell morphology and can induce apoptosis in a concentration-dependent manner . It also inhibits the migration of certain cancer cells . These effects contribute to its antitumor activity.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-2-27-15-7-5-14(6-8-15)24-20(26)19-17(9-11-29-19)23-21(24)30-13-18(25)22-12-16-4-3-10-28-16/h5-8,16H,2-4,9-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZQGSWRZPLMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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